molecular formula C18H25BN2O4 B1401199 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-60-1

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B1401199
CAS No.: 877060-60-1
M. Wt: 344.2 g/mol
InChI Key: HMMFPFCRVNJLSY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H25BN2O4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables and research findings.

  • Chemical Name: this compound
  • CAS Number: Not specified in the sources
  • Molecular Formula: C16H26BNO4
  • Molecular Weight: 295.18 g/mol

The compound is structurally related to pyrrolo[3,2-C]pyridine derivatives known for their ability to inhibit various kinases. It has been reported that compounds with this scaffold can modulate signaling pathways involved in cell proliferation and survival. Specifically, studies indicate that it may act as an inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation-Regulated Kinase 1A), which is implicated in neurodegenerative diseases and cancer.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory activity against DYRK1A. For example:

CompoundTargetIC50 (μM)Reference
This compoundDYRK1A0.025
Analog CompoundDYRK1A0.160

These results suggest that the compound could be a promising candidate for further development as a therapeutic agent targeting DYRK1A.

Anti-inflammatory and Antioxidant Properties

Additional studies have highlighted the compound's potential anti-inflammatory and antioxidant properties. In assays conducted on BV2 microglial cells:

  • The compound demonstrated a reduction in pro-inflammatory cytokine production.
  • It exhibited significant antioxidant activity measured through ORAC (Oxygen Radical Absorbance Capacity) assays.

Case Studies

One notable case study involved the application of this compound in a model of neuroinflammation. The findings indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in response to LPS (lipopolysaccharide) stimulation.

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-10-20-9-8-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFPFCRVNJLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=NC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735072
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-60-1
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.